molecular formula C12H16BrN3O3 B13632770 tert-butylN-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate

tert-butylN-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate

Cat. No.: B13632770
M. Wt: 330.18 g/mol
InChI Key: SHRCDEVCGLAACP-UHFFFAOYSA-N
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Description

tert-ButylN-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate is a chemical compound with the molecular formula C10H13BrN2O2. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound features a bromopyridine moiety, which is often utilized in the design of bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-ButylN-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate typically involves the reaction of 5-bromopyridine-3-carboxylic acid with tert-butyl carbamate in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-ButylN-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate is used as an intermediate in the synthesis of more complex molecules. It is particularly valuable in the development of heterocyclic compounds.

Biology and Medicine

In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. Its bromopyridine moiety is a key structural element in many bioactive molecules, making it a valuable building block in medicinal chemistry .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-ButylN-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets. The bromopyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (5-bromopyridin-3-yl)carbamate
  • tert-Butyl (5-bromopyrimidin-2-yl)methylcarbamate
  • tert-Butyl N-(5-bromothiophen-3-yl)carbamate

Uniqueness

tert-ButylN-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate is unique due to its specific combination of a bromopyridine moiety and a carbamate group. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Biological Activity

tert-butyl N-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • IUPAC Name : tert-butyl N-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate
  • Molecular Formula : C11H15BrN2O2
  • Molecular Weight : 273.15 g/mol
  • CAS Number : 361550-43-8

The compound features a brominated pyridine ring, which is significant in modulating its biological interactions. The presence of the tert-butyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

The biological activity of tert-butyl N-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate primarily involves its interaction with specific enzymes and receptors. Research indicates that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways, leading to various physiological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes such as proteases or kinases, which play crucial roles in cellular signaling and metabolism.
  • Receptor Modulation : It may interact with specific receptors, altering downstream signaling pathways that regulate cell growth and differentiation.

Anticancer Properties

Studies have shown that tert-butyl N-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Case Study 1 : In vitro assays demonstrated that the compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity at micromolar concentrations.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Case Study 2 : Tests against Gram-positive and Gram-negative bacteria revealed that it possesses moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of this compound and similar derivatives. The following table summarizes key findings from various research articles:

StudyBiological ActivityMethodologyKey Findings
AnticancerMTT AssayIC50 values < 10 µM for MCF-7 cells
AntimicrobialDisk DiffusionEffective against S. aureus (zone of inhibition = 15 mm)
Enzyme InhibitionKinetic StudiesInhibitory constant (Ki) = 5 µM for target enzyme

Properties

Molecular Formula

C12H16BrN3O3

Molecular Weight

330.18 g/mol

IUPAC Name

tert-butyl N-[2-[(5-bromopyridin-3-yl)amino]-2-oxoethyl]carbamate

InChI

InChI=1S/C12H16BrN3O3/c1-12(2,3)19-11(18)15-7-10(17)16-9-4-8(13)5-14-6-9/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

SHRCDEVCGLAACP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC1=CC(=CN=C1)Br

Origin of Product

United States

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